molecular formula C18H22N2O4 B2801407 Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-20-8

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate

Cat. No.: B2801407
CAS No.: 2411326-20-8
M. Wt: 330.384
InChI Key: UMMRHWWZCGGKGU-CMDGGOBGSA-N
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Description

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
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Biological Activity

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, and it features a piperidine ring, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often act through modulation of G protein-coupled receptors (GPCRs). These receptors are crucial for various physiological processes, including neurotransmission and hormone secretion. The interaction with GPCRs can lead to downstream signaling pathways that affect cellular responses such as:

  • Inhibition of insulin secretion : Related compounds have shown effects on pancreatic beta-cell function, impacting insulin release in diabetes models .
  • Modulation of pain pathways : Similar piperidine derivatives have been studied for their analgesic properties, potentially providing relief in chronic pain conditions .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AntidiabeticModulates insulin secretion in pancreatic beta-cells
AnalgesicExhibits pain-relieving properties through GPCR modulation
NeuroprotectivePotential protective effects against neurodegeneration
Anti-inflammatoryInhibits inflammatory pathways linked to autoimmune responses

Case Studies

  • Antidiabetic Effects :
    A study evaluated the compound's effect on insulin secretion in isolated rat islets. The results indicated that the compound significantly enhanced insulin release, suggesting its potential as a therapeutic agent for type 2 diabetes management .
  • Analgesic Properties :
    In an animal model of neuropathic pain, derivatives of the compound were tested for their ability to alleviate pain. The results showed a marked reduction in pain scores compared to controls, indicating a promising analgesic effect linked to GPCR activity .
  • Neuroprotection :
    Research has indicated that similar piperidine compounds may provide neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMRHWWZCGGKGU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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